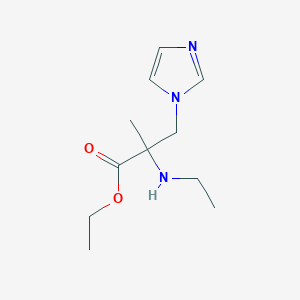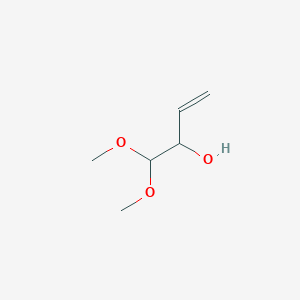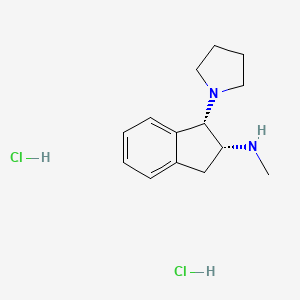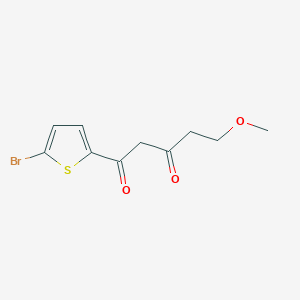
(5-Bromo-3-methylfuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-methylfuran-2-yl)methanol is an organic compound with the molecular formula C6H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methylfuran-2-yl)methanol typically involves the bromination of 3-methylfuran followed by a hydroxymethylation reaction. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of 3-methylfuran. The resulting 5-bromo-3-methylfuran is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-3-methylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methylfuran derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: 5-Bromo-3-methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-ylmethanol.
Substitution: 5-Amino-3-methylfuran-2-ylmethanol or 5-Thio-3-methylfuran-2-ylmethanol.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-methylfuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-methylfuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methylfuran: Similar structure but lacks the hydroxyl group.
5-Bromo-2-furylmethanol: Similar structure but lacks the methyl group.
3-Methylfuran-2-ylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (5-Bromo-3-methylfuran-2-yl)methanol is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H7BrO2 |
|---|---|
Molekulargewicht |
191.02 g/mol |
IUPAC-Name |
(5-bromo-3-methylfuran-2-yl)methanol |
InChI |
InChI=1S/C6H7BrO2/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3 |
InChI-Schlüssel |
DAAZWZMREABZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



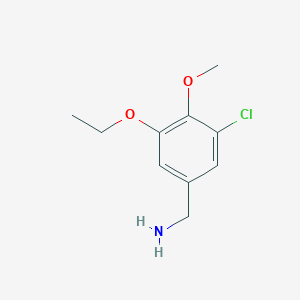



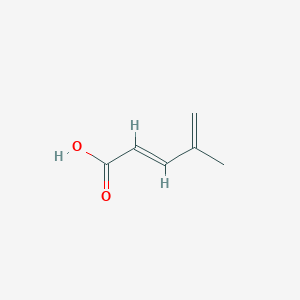


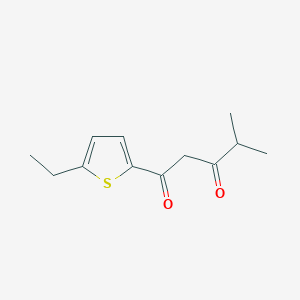
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
